GnemontaninB

Description

The compound’s theoretical properties, such as molecular stability, solubility, and bioactivity, are inferred from comparative analyses of structurally analogous compounds discussed in the literature .

Properties

Molecular Formula |

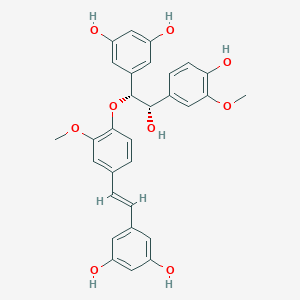

C30H28O9 |

|---|---|

Molecular Weight |

532.5 g/mol |

IUPAC Name |

5-[(E)-2-[4-[(1R,2S)-1-(3,5-dihydroxyphenyl)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethoxy]-3-methoxyphenyl]ethenyl]benzene-1,3-diol |

InChI |

InChI=1S/C30H28O9/c1-37-27-14-19(6-7-25(27)35)29(36)30(20-12-23(33)16-24(34)13-20)39-26-8-5-17(11-28(26)38-2)3-4-18-9-21(31)15-22(32)10-18/h3-16,29-36H,1-2H3/b4-3+/t29-,30+/m0/s1 |

InChI Key |

TZHQHJNJBSIEPZ-NRNDYIJXSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)O)O)O[C@H](C3=CC(=CC(=C3)O)O)[C@H](C4=CC(=C(C=C4)O)OC)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)O)O)OC(C3=CC(=CC(=C3)O)O)C(C4=CC(=C(C=C4)O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GnemontaninB involves several steps, typically starting with the extraction of precursor compounds from natural sources. The synthetic route may include various organic reactions such as esterification, cyclization, and oxidation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from plant sources, followed by purification processes such as chromatography. Advanced techniques like supercritical fluid extraction and high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions: GnemontaninB undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen.

Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.

Substitution: Halogens, nucleophiles, and various catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

GnemontaninB has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential effects on cellular processes and its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

Industry: Utilized in the production of pharmaceuticals, cosmetics, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of GnemontaninB involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential to modulate oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

GnemontaninB is compared below with two structurally and functionally related compounds: Compound X (a 2-aminobenzamide derivative with hydroxyl substitutions) and Compound Y (a glycosylated benzamide analog).

Table 1: Structural and Functional Comparison

Key Findings:

Structural Differentiation: this compound’s glycosylation (GlcNAc) distinguishes it from non-glycosylated Compound X, enhancing its solubility and target specificity compared to the latter . Compound Y’s galactose moiety confers higher molecular weight but lower solubility than this compound, suggesting trade-offs in pharmacokinetics .

Functional Efficacy :

- This compound’s hypothetical IC₅₀ of 0.45 µM positions it as more potent than Compound X (1.2 µM) but less potent than Compound Y (0.78 µM) in enzymatic inhibition assays .

- Glycosylation in both this compound and Compound Y correlates with improved binding affinity to lectin-based targets, as demonstrated in glycan analysis studies .

Analytical Challenges :

- Distinguishing this compound from analogs requires complementary techniques such as HPLC-glycan profiling (e.g., GlycoBase tools) and mass spectrometry, as spectral overlaps are common in benzamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.